(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol CAS number search
(1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol CAS number search
This technical guide provides an in-depth analysis of (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol , a critical chiral building block in organic synthesis.
Part 1: Technical Identity & Core Properties
This compound acts as a "masked" 1,4-dicarbonyl system. It is the stable, cyclic acetal intermediate formed during the oxidative rearrangement of furan derivatives (the Achmatowicz reaction). It serves as a linchpin in the de novo synthesis of carbohydrates, lactones, and complex natural products.
Nomenclature Clarification: While the user query specifies "(2,5-dimethoxy-2H-furan-5-yl)", the chemically precise IUPAC designation for the saturated acetal ring is 2,5-dihydrofuran . Both names refer to the same chemical entity in this context.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| CAS Number | 236408-20-1 |
| IUPAC Name | (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol |
| Synonyms | (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol; (1S)-Achmatowicz Intermediate |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Stereochemistry | (1S) on the ethanol side chain; C2/C5 on the ring exist as anomeric mixtures (cis/trans).[1][2] |
| Physical State | Pale yellow to colorless liquid |
| Boiling Point | 72–76 °C (at 1.5 mmHg) |
| Solubility | Soluble in MeOH, CH₂Cl₂, THF, EtOAc |
Part 2: Synthesis & Mechanistic Pathways
The synthesis of CAS 236408-20-1 is classically achieved via the oxidative methoxylation of (S)-1-(2-furyl)ethanol . This transformation is the first stage of the Achmatowicz Rearrangement , a powerful protocol for converting furans into pyranones.
Protocol: Oxidative Methoxylation
Reagents: Bromine (Br₂), Methanol (MeOH), Sodium Carbonate (Na₂CO₃). Precursor: (S)-(-)-1-(2-Furyl)ethanol (CAS 85828-09-7).[1][3]
Step-by-Step Methodology:
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Preparation: Charge a reaction vessel with (S)-1-(2-furyl)ethanol (1.0 equiv) and anhydrous methanol (10-15 volumes). Cool the solution to -10°C to prevent over-oxidation or polymerization.
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Buffering: Add anhydrous Na₂CO₃ (2.5 equiv) to the mixture. Note: The base neutralizes the HBr generated in situ, preventing premature acid-catalyzed ring opening.
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Oxidation: Add a solution of Bromine (1.05 equiv) in methanol dropwise over 30 minutes. Maintain internal temperature < 0°C.
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Visual Cue: The red bromine color should dissipate rapidly upon addition, indicating consumption.
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Quenching: Once the reaction is complete (monitored by TLC, disappearance of furan UV activity), filter off the inorganic salts.
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Isolation: Concentrate the filtrate under reduced pressure (keep bath < 40°C). The residue is partitioned between water and diethyl ether/DCM.
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Purification: The resulting oil is (1S)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol. It is often used directly in the next step due to the sensitivity of the acetal. If storage is required, keep at -20°C under argon.
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the conversion of the furan precursor into the target dimethoxy-dihydrofuran (the Topic) and its subsequent potential hydrolysis to a pyranone (Achmatowicz product).
Figure 1: The oxidative pathway generating CAS 236408-20-1 and its downstream conversion to pyranones.[4][1][5][6][7]
Part 3: Applications in Drug Discovery & Total Synthesis
The utility of CAS 236408-20-1 lies in its high density of functional groups and stereochemical information. It preserves the (S)-stereocenter of the side chain while introducing two reactive acetal centers.
De Novo Synthesis of Carbohydrates
This compound is the entry point to the "Achmatowicz approach" for sugar synthesis. Upon acid hydrolysis, the 2,5-dimethoxy furan ring opens and rearranges to form a 2,3-dideoxy-4-ulose (a pyranone).
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Significance: This allows the synthesis of rare sugars (e.g., L-sugars) that are difficult to isolate from natural sources. The (1S) side chain directs the stereochemical outcome of subsequent functionalizations on the pyranone ring (diastereoselective reduction).
Synthesis of Styryllactones
The compound is a validated intermediate for the synthesis of cytotoxic styryllactones found in the genus Goniothalamus.
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Target Molecules: Altholactone, Goniothalamin.
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Mechanism: The pyranone derived from CAS 236408-20-1 undergoes Ferrier-type reactions or conjugate additions to build the lactone core.
Combinatorial Scaffolding
In drug discovery, the dihydrofuran core serves as a scaffold for library generation. The acetal methoxy groups can be exchanged with various nucleophiles (allyl silanes, alcohols) under Lewis acid catalysis to generate diverse 2,5-substituted tetrahydrofurans.
Part 4: References
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Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds."[6][7] Tetrahedron, 1971 , 27(10), 1973–1996.[8]
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Echemi Chemical Database. "Product Profile: (1S)-1-(2,5-dimethoxy-2H-furan-5-yl)ethanol (CAS 236408-20-1)."[2] Echemi.com, Accessed 2026.[2]
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Matrix Fine Chemicals. "Catalog Entry: 1-(2,5-DIMETHOXY-2,5-DIHYDROFURAN-2-YL)ETHAN-1-OL." Matrix-fine-chemicals.com, Accessed 2026.
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PubChem. "Compound Summary: 2,5-Dihydro-2,5-dimethoxyfuran Derivatives."[9] National Library of Medicine, Accessed 2026.
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Deska, J.; Thiel, D.; Gianolio, E. "The Achmatowicz Rearrangement – Oxidative Ring Expansion of Furfuryl Alcohols." Synthesis, 2015 , 47(21), 3435-3450. (Review of the mechanistic class).
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- 2. echemi.com [echemi.com]
- 3. 1-(2-Furyl)ethanol | C6H8O2 | CID 107243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. lib.ysu.am [lib.ysu.am]
- 6. Methanol-Driven Oxidative Rearrangement of Biogenic Furans – Enzyme Cascades vs. Photobiocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol | C7H12O4 | CID 13011793 - PubChem [pubchem.ncbi.nlm.nih.gov]
